molecular formula C9H15BrO4 B14529989 Ethyl 3-(acetyloxy)-2-bromopentanoate CAS No. 62317-39-9

Ethyl 3-(acetyloxy)-2-bromopentanoate

Cat. No.: B14529989
CAS No.: 62317-39-9
M. Wt: 267.12 g/mol
InChI Key: IYQIGDJCHQZUKJ-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-2-bromopentanoate is an ester derivative featuring a bromine atom at the second carbon and an acetyloxy group at the third carbon of a pentanoic acid backbone. This compound is of interest in organic synthesis due to its reactive bromine and ester functionalities, which enable participation in nucleophilic substitution and hydrolysis reactions.

Properties

CAS No.

62317-39-9

Molecular Formula

C9H15BrO4

Molecular Weight

267.12 g/mol

IUPAC Name

ethyl 3-acetyloxy-2-bromopentanoate

InChI

InChI=1S/C9H15BrO4/c1-4-7(14-6(3)11)8(10)9(12)13-5-2/h7-8H,4-5H2,1-3H3

InChI Key

IYQIGDJCHQZUKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(=O)OCC)Br)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(acetyloxy)-2-bromopentanoate typically involves the esterification of 3-hydroxy-2-bromopentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Ethyl 3-bromo-2-oxopentanoate

  • Structural Differences : Replaces the acetyloxy group at C3 with a ketone (oxo) group.
  • Reactivity : The ketone group allows for nucleophilic additions (e.g., Grignard reactions), whereas the acetyloxy group in the target compound may undergo hydrolysis to yield carboxylic acids or alcohols.
  • Applications : Ketones are intermediates in synthesizing alcohols or amines, while acetyloxy esters are precursors for controlled-release acetyl groups in prodrugs .

Ethyl 3-bromo-2-(bromomethyl)propionate

  • Structural Differences : Contains a bromomethyl substituent at C2 and a shorter propionate chain.
  • Reactivity: Dual bromine atoms increase electrophilicity, favoring SN2 reactions. The shorter chain reduces lipophilicity compared to the pentanoate derivative.
  • Applications: Potential use in cross-coupling reactions or polymer synthesis due to its di-brominated structure .

Ethyl 2-bromo-3,3-dimethylbutanoate

  • Structural Differences: Branched dimethyl groups at C3 and bromine at C2 in a butanoate backbone.
  • Reactivity: Steric hindrance from branching slows nucleophilic attacks. The pentanoate chain in the target compound offers greater conformational flexibility.
  • Applications: Branched esters are used in fragrances and plasticizers, whereas linear chains (e.g., pentanoate) may enhance bioavailability in drug design .

Ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate

  • Structural Differences : Aromatic bromine and trifluoromethoxy substituents on a phenyl ring.
  • Reactivity : The electron-withdrawing trifluoromethoxy group activates the aromatic ring for electrophilic substitution. This contrasts with the aliphatic bromine in the target compound, which is more reactive in aliphatic systems.
  • Applications : Aromatic bromoesters are common in agrochemicals (e.g., herbicides), while aliphatic bromoesters may serve as alkylating agents in organic synthesis .

Key Data Table

Compound Name Molecular Formula Key Substituents Reactivity Highlights Potential Applications
Ethyl 3-(acetyloxy)-2-bromopentanoate C₉H₁₅BrO₄ C2-Br, C3-acetyloxy, pentanoate Hydrolysis, nucleophilic substitution Prodrugs, polymer precursors
Ethyl 3-bromo-2-oxopentanoate C₇H₁₁BrO₃ C2-Br, C3-oxo, pentanoate Nucleophilic addition Alcohol/amine synthesis
Ethyl 3-bromo-2-(bromomethyl)propionate C₆H₉Br₂O₂ C2-Br, C3-bromomethyl, propionate SN2 reactions Cross-coupling reagents
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ C2-Br, C3-dimethyl, butanoate Sterically hindered reactions Plasticizers, fragrances
Ethyl 3-[5-bromo-2-(trifluoromethoxy)phenyl]-3-oxopropanoate C₁₂H₁₀BrF₃O₄ Aromatic Br, trifluoromethoxy Electrophilic aromatic substitution Agrochemicals, pharmaceuticals

Research Findings and Implications

  • The acetyloxy group may enhance membrane permeability in bioactive molecules.
  • Synthetic Utility: The bromine atom in the target compound facilitates alkylation reactions, similar to Ethyl 2-bromo-3,3-dimethylbutanoate .
  • Stability : Acetyloxy groups are prone to hydrolysis under acidic/basic conditions, whereas aromatic bromoesters (e.g., ) are more stable, highlighting trade-offs in design for specific applications.

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